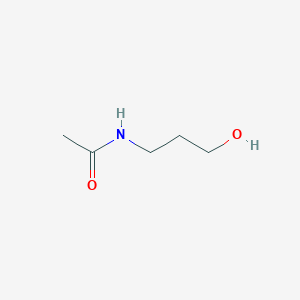

N-(3-hydroxypropyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-hydroxypropyl)acetamide and similar compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, has been achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high product purities (Zhou & Shu, 2002).

Molecular Structure Analysis

Structural studies, including X-ray crystallography and NMR spectroscopy, provide insights into the molecular structure of N-(3-hydroxypropyl)acetamide and related compounds. For instance, compounds synthesized in similar contexts exhibit characteristic IR and MS spectroscopy peaks, helping in the identification of their molecular structures (Zhou & Shu, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-(3-hydroxypropyl)acetamide derivatives are diverse, including hydrolysis, silylation, and carbonylation reactions. These reactions modify the compound's functional groups, impacting its chemical behavior and properties. Silylation reactions, for example, involve the formation of silaheterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of N-(3-hydroxypropyl)acetamide, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical properties of N-(3-hydroxypropyl)acetamide, highlighting its solubility in different solvents and its thermal behavior (Lupu‐Lotan et al., 1965).

Chemical Properties Analysis

The chemical properties of N-(3-hydroxypropyl)acetamide, including reactivity, stability, and interactions with other chemicals, are influenced by its functional groups and molecular structure. Advanced oxidation studies, for example, shed light on the compound's degradation pathways and the formation of breakdown products, providing insights into its environmental fate and potential applications (Vogna et al., 2002).

Applications De Recherche Scientifique

Pharmaceutical and Medical Applications :

- N-(3-hydroxypropyl)acetamide derivatives are investigated for potential use as antiulcer agents, with specific compounds exhibiting gastric acid antisecretory and cytoprotective properties (Ueda et al., 1990).

- The compound is used as an intermediate in the synthesis of novel antiproliferative agents, showing effectiveness against certain cancer cell lines (Khade et al., 2019).

- N-(2-hydroxy phenyl) acetamide derivatives, similar in structure, have been studied for their anti-arthritic and anti-inflammatory activity in animal models (Jawed et al., 2010).

Chemical Synthesis and Catalysis :

- The compound serves as an intermediate in the synthesis of other chemicals, such as in the chemoselective acetylation of 2-aminophenol, useful in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

- It is also involved in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes (Zhang, 2008).

Materials Science and Polymer Chemistry :

- N-(3-Hydroxypropyl)acetamide derivatives are used in the development of novel polymers, such as poly‐N5‐(3‐hydroxypropyl)‐L‐glutamine, with significant applications in biopolymers and materials science (Lupu‐Lotan et al., 1965).

Environmental and Ecotoxicology Studies :

- Research on the environmental impact and degradation pathways of N-(4-hydroxyphenyl)acetamide (a similar compound), commonly known as paracetamol, highlights the importance of understanding the environmental fate of pharmaceuticals (Brillas et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICDYOVJNQLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381752 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxypropyl)acetamide | |

CAS RN |

10601-73-7 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

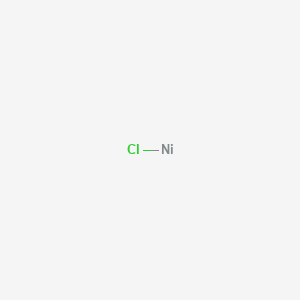

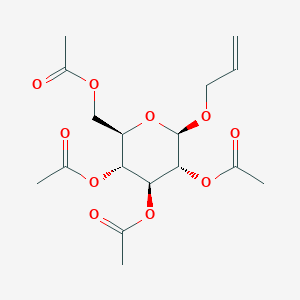

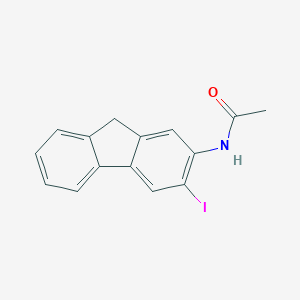

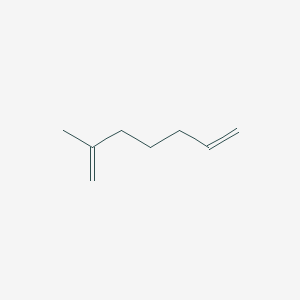

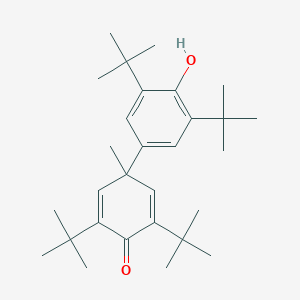

Feasible Synthetic Routes

Q & A

Q1: What is the main application of N-(3-hydroxypropyl)acetamide derivatives discussed in the research?

A1: The research primarily explores the potential of N-(3-hydroxypropyl)acetamide derivatives as pesticides [, ]. Specifically, the studies focus on characterizing new derivatives and investigating their effectiveness in controlling microorganisms in various aqueous systems.

Q2: How is the structure of N-(3-hydroxypropyl)acetamide derivatives characterized in the research?

A2: The research utilizes X-ray powder diffraction to characterize the structure of five new N-(3-hydroxypropyl)acetamide derivatives []. This technique provides valuable information about the compound's crystal structure, including Miller indices, unit cell parameters, and peak positions, which are essential for understanding its physical and chemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)